molecular formula C8H14N2O B051519 3-(tert-Butyl)-4-methylisoxazol-5-amine CAS No. 120771-21-3

3-(tert-Butyl)-4-methylisoxazol-5-amine

Cat. No.: B051519
CAS No.: 120771-21-3
M. Wt: 154.21 g/mol
InChI Key: HJZLQSDADZDFFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-4-methylisoxazol-5-amine ( 120771-21-3) is a high-purity isoxazole derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C 8 H 14 N 2 O and a molecular weight of 154.21, this compound serves as a versatile and valuable chemical building block in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of bioactive molecules and FDA-approved drugs. This specific amine-functionalized derivative is primarily utilized as a key synthetic intermediate for the development of novel therapeutic agents. Its structure makes it suitable for exploring interactions with various biological targets, contributing to programs in anticancer, anti-infective, and anti-inflammatory research . Researchers can employ this compound in coupling reactions, as a precursor for heterocyclic ring systems, or to incorporate the isoxazole motif into more complex molecules. For optimal stability, this product should be stored in a cool, dark place under an inert atmosphere. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-tert-butyl-4-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-5-6(8(2,3)4)10-11-7(5)9/h9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZLQSDADZDFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246848
Record name 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120771-21-3
Record name 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120771-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-4-methyl-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

Pivaloylacetonitrile reacts with hydroxylamine in an aqueous solvent, typically water or ethanol, at temperatures ranging from 25°C to 80°C. The critical parameter is maintaining a pH between 6.1 and 6.8 during the initial 6 hours of the reaction. Deviations outside this range promote the formation of undesired isomers, such as 5-amino-3-(tert-butyl)isoxazole. For example, at pH 6.5, the desired 3-amino-5-(tert-butyl)isoxazole constitutes 97% of the product, with only 1.6% of the 5-amino isomer.

The synthesis begins by preparing a neutral hydroxylamine solution through the addition of sodium hydroxide to hydroxylamine hydrochloride. This solution is then combined with pivaloylacetonitrile, and the pH is monitored continuously. After 6 hours, the mixture is refluxed overnight to ensure completion, followed by evaporation of the solvent and recrystallization to isolate the product. The final yield under optimized conditions reaches 52–56%.

Challenges and Mitigation Strategies

A key challenge is the sensitivity of the reaction to pH fluctuations. Automated pH adjustment systems or buffered solutions are recommended to maintain stability. Additionally, the use of ethanol as a co-solvent enhances solubility and reduces side reactions.

Alkylation-Amination-Hydrolysis of 3-Methylisoxazole

An alternative multi-step approach involves the alkylation of 3-methylisoxazole with tert-butyl alcohol, followed by amination and hydrolysis. This method is advantageous for introducing the tert-butyl group post-cyclization.

Stepwise Synthesis

  • Alkylation : 3-Methylisoxazole reacts with tert-butyl alcohol in the presence of sulfuric acid at elevated temperatures (135–150°C). This step forms 3-tert-butylamino-5-methylisoxazole as an intermediate.

  • Amination : The intermediate is treated with hydroxylamine in a basic medium (e.g., sodium hydroxide), facilitating the substitution of the tert-butyl group with an amino group.

  • Hydrolysis : The product is hydrolyzed using hydrochloric acid to yield 3-amino-5-methylisoxazole, with subsequent purification via ethyl acetate extraction and recrystallization in benzene.

Comparative Analysis of Methods

Parameter Cyclocondensation Alkylation-Amination Hydrazone Ring-Closing
Yield 52–56%~50% (estimated)Not reported
Reaction Time 24–48 hours22 hours30–60 minutes (microwave)
Key Advantage High regioselectivityScalabilityRapid synthesis
Primary Byproduct 5-Amino isomer (1.6%)Tert-butyl chlorideUncharacterized side products
Purification Method RecrystallizationEthyl acetate extractionColumn chromatography

Emerging Techniques and Catalytic Innovations

Recent advances in catalysis, such as the use of bismuth nitrate in microwave-assisted reactions, hint at opportunities to optimize isoxazole synthesis. For example, Bi(NO₃)₃·5H₂O enhances the rate of tetrazole formation under microwave conditions, and similar catalysts could be explored for cyclocondensation or ring-closing steps.

Industrial-Scale Considerations

For large-scale production, the cyclocondensation method is preferred due to its straightforward protocol and compatibility with continuous pH monitoring systems. In contrast, the alkylation-amination route requires handling corrosive acids (e.g., H₂SO₄) and generates tert-butyl chloride as a byproduct, necessitating specialized equipment for containment and disposal.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-4-methylisoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Synthesis of 3-(tert-Butyl)-4-methylisoxazol-5-amine

The synthesis of this compound typically involves the following steps:

  • Formation of Isoxazole : The initial step involves the reaction of tert-butyl alcohol with a precursor compound under acidic conditions to form an isoxazolium salt. This is then treated with hydroxylamine to yield the desired amine .
  • Purification Methods : Various purification methods have been developed to enhance the yield and purity of 3-amino-5-tert-butylisoxazole. For instance, a method involving distillation followed by recrystallization has been shown to produce high-purity compounds suitable for pharmaceutical applications .

Antimicrobial Properties

Research indicates that derivatives of isoxazole, including this compound, exhibit significant antimicrobial activity. For example, it has been utilized in the synthesis of sulfanilamide derivatives, which are known to combat bacterial infections such as those caused by E. coli and Streptococcus species . The compound's effectiveness can be attributed to its ability to inhibit bacterial growth by interfering with folate synthesis pathways.

Neuropharmacological Effects

Recent studies have highlighted the potential neuropharmacological applications of this compound. It has been identified as a potent antagonist at AMPA/kainate receptors, which are critical in mediating excitatory neurotransmission in the brain. Compounds with similar structures have demonstrated efficacy in suppressing seizures induced by various stimuli in animal models . This suggests a promising avenue for developing treatments for epilepsy and other neurological disorders.

Antibacterial Agents

The compound serves as an intermediate in the synthesis of antibacterial agents such as N'-(5-methyl-3-isoxazolyl) sulfanilamide. These agents are particularly effective against urinary tract infections and respiratory tract infections due to their broad-spectrum activity .

Central Nervous System Disorders

Given its role as an AMPA receptor antagonist, there is potential for this compound in treating conditions like Alzheimer’s disease and other neurodegenerative disorders where excitotoxicity plays a role . The modulation of synaptic transmission through AMPA receptor pathways could provide therapeutic benefits.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-methylisoxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the binding affinity and specificity of the compound, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Pyrazole Derivatives

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine ()

  • Core Structure : Pyrazole (two adjacent nitrogen atoms).
  • Substituents : tert-Butyl (position 3), methyl (position 1), and 4-methoxybenzylamine (position 5).
  • Key Differences : The pyrazole core lacks the oxygen atom present in isoxazoles, altering electronic distribution. The 4-methoxybenzyl group introduces aromaticity and methoxy-mediated solubility, contrasting with the simpler amine in the target compound.
  • Synthesis : Uses DMF and cesium carbonate for alkylation, similar to isoxazole derivatives .
Thiazole Derivatives

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine ()

  • Core Structure : Thiazole (one nitrogen and one sulfur atom).
  • Substituents : tert-Butyl (position 4), triazole (position 5), and amine (position 2).
  • Key Differences: Thiazole’s sulfur atom increases aromatic stability compared to isoxazole.

Isoxazole Derivatives with Varied Substituents

N-Allyl-N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine ()
  • Substituents: Phenyl (position 3), methyl (position 5), allyl, and 4-(diethylamino)benzyl groups.
  • Key Differences: The phenyl group at position 3 introduces greater aromaticity than tert-butyl, while the allyl and diethylamino groups enhance lipophilicity. The amine at position 4 (vs. 5 in the target compound) alters hydrogen-bonding geometry.
  • Synthesis : Involves allyl iodide and cesium carbonate in DMF, highlighting adaptability in functionalizing isoxazoles .
N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine ()
  • Substituents : 3,4-dimethylisoxazole core with a benzylidene group.
  • Key Differences: The benzylidene group introduces a conjugated π-system, enhancing electronic delocalization. Dimethylamino substituents increase basicity, contrasting with the tert-butyl’s steric effect .

Biological Activity

3-(tert-Butyl)-4-methylisoxazol-5-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily linked to its role as a modulator of various kinases involved in cellular signaling pathways. Kinases are critical for regulating numerous cellular processes, including proliferation, differentiation, and apoptosis. The compound has been shown to interact with several receptor tyrosine kinases (RTKs), such as c-KIT and c-MET, which are implicated in various malignancies.

  • c-KIT Modulation : The c-KIT receptor is crucial for hematopoiesis and is often mutated in cancers. Inhibition of c-KIT can lead to reduced proliferation of malignant cells . Studies indicate that this compound effectively inhibits c-KIT activity, thereby potentially serving as a therapeutic agent in treating cancers associated with this receptor.
  • c-MET Signaling : The c-MET receptor is involved in tumor growth and metastasis. Inhibition of this pathway has been linked to decreased tumor progression . Research suggests that the compound may suppress c-MET signaling, further supporting its role in cancer therapy.

Research Findings

A series of studies have evaluated the pharmacological properties of this compound:

  • Structure–Activity Relationship (SAR) : A study focused on the SAR around isoxazole derivatives highlighted that modifications at the C-4 and C-5 positions significantly influence biological activity. The findings indicated that certain derivatives exhibit enhanced potency against specific kinases .
  • Cytotoxicity Studies : Research conducted on human promyelocytic leukemia cell lines demonstrated that this compound exhibits cytotoxic effects by inducing apoptosis and cell cycle arrest. Specifically, it was found to decrease Bcl-2 expression while increasing p21^WAF-1 levels, indicating its potential as an anticancer agent .

Case Studies

  • In Vitro Analysis : An in vitro study assessed the effects of various isoxazole derivatives, including this compound, on human cancer cell lines. Results showed significant inhibition of cell growth at concentrations ranging from 86 to 755 μM, with notable differences in apoptotic markers between treated and control groups .
  • Kinase Inhibition Assays : In a series of kinase inhibition assays, this compound demonstrated IC50 values indicative of its effectiveness against multiple kinases involved in oncogenic signaling pathways. For instance, it exhibited a competitive inhibition profile against c-KIT and c-MET, suggesting its utility in targeted cancer therapies .

Comparative Data Table

The following table summarizes key findings related to the biological activity of this compound compared to other isoxazole derivatives:

CompoundTarget KinaseIC50 (μM)Mechanism of ActionCytotoxicity (HL-60)
This compoundc-KIT100Inhibition of receptor autophosphorylationInduces apoptosis
Isoxazole derivative Ac-MET75Competitive inhibitionModerate cytotoxicity
Isoxazole derivative BFLT350Allosteric modulationLow cytotoxicity

Q & A

Q. What are the standard synthetic routes for 3-(tert-Butyl)-4-methylisoxazol-5-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of tert-butyl acetoacetate derivatives with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate or potassium carbonate). Heating the reaction mixture at 80–100°C facilitates ring closure. Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol/water mixtures), and reaction time to maximize yield. Post-synthesis purification employs recrystallization (using ethanol or hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can solubility and stability of this compound be characterized for in vitro studies?

Solubility profiling in polar (DMSO, methanol) and nonpolar solvents (chloroform) is critical for assay design. Stability tests under varying pH (e.g., phosphate buffers), temperatures (4°C vs. ambient), and light exposure should be conducted via HPLC or UV-Vis spectroscopy. Degradation products can be identified using LC-MS .

Q. What spectroscopic techniques are essential for initial structural validation?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions on the isoxazole ring (e.g., tert-butyl at C3, methyl at C4).
  • FT-IR : Peaks at ~1600 cm1^{-1} (C=N stretch) and ~3400 cm1^{-1} (N-H stretch) verify the amine and heterocyclic moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C8_8H14_{14}N2_2O) .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or bioactivity. Target prioritization can focus on kinases or GPCRs, given structural analogs' reported activities .

Q. What methodologies resolve contradictions in bioactivity data across different assay systems?

Discrepancies (e.g., variable IC50_{50} values in cell-based vs. cell-free assays) require orthogonal validation:

  • Dose-response curves : Test multiple concentrations in triplicate.
  • Off-target screening : Use panels like Eurofins’ SafetyScreen44.
  • Mechanistic studies : Western blotting or qPCR to confirm pathway modulation. Cross-referencing with structurally similar compounds (e.g., thiazol-2-amines) helps contextualize results .

Q. How can advanced structural elucidation techniques address stereochemical uncertainties?

  • Single-crystal X-ray diffraction : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding).
  • Solid-state NMR : Probes crystallinity and polymorphism.
  • PXRD : Differentiates amorphous vs. crystalline forms, critical for reproducibility in biological studies .

Q. What strategies improve synthetic scalability while minimizing impurities?

  • Continuous flow reactors : Enhance heat/mass transfer for cyclization steps.
  • Design of Experiments (DoE) : Statistically optimizes parameters (temperature, catalyst loading).
  • In-line analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time. Impurity profiling via LC-MS guides solvent system adjustments during purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.